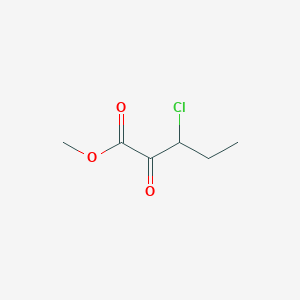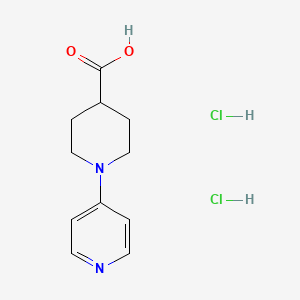
1-(Pyridin-4-yl)piperidine-4-carboxylic acid dihydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(Pyridin-4-yl)piperidine-4-carboxylic acid dihydrochloride is an organic compound with the molecular formula C11H14N2O2.2HCl. It is a derivative of piperidine and pyridine, two heterocyclic compounds that are widely used in medicinal chemistry and organic synthesis
Métodos De Preparación
The synthesis of 1-(Pyridin-4-yl)piperidine-4-carboxylic acid dihydrochloride typically involves the reaction of pyridine derivatives with piperidine derivatives under specific conditions. One common method involves the use of pyridine-4-carboxylic acid and piperidine-4-carboxylic acid as starting materials. These compounds are reacted in the presence of a dehydrating agent, such as thionyl chloride, to form the desired product . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Análisis De Reacciones Químicas
1-(Pyridin-4-yl)piperidine-4-carboxylic acid dihydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the pyridine or piperidine ring is substituted with other functional groups.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction may produce amines or other reduced forms.
Aplicaciones Científicas De Investigación
1-(Pyridin-4-yl)piperidine-4-carboxylic acid dihydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is used in the study of biological systems, particularly in the investigation of enzyme interactions and receptor binding.
Medicine: It has potential therapeutic applications, including the development of new drugs for the treatment of various diseases.
Mecanismo De Acción
The mechanism of action of 1-(Pyridin-4-yl)piperidine-4-carboxylic acid dihydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound binds to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the target molecule .
Comparación Con Compuestos Similares
1-(Pyridin-4-yl)piperidine-4-carboxylic acid dihydrochloride can be compared with other similar compounds, such as:
1-(Pyridin-2-ylmethyl)piperidine-4-carboxylic acid dihydrochloride: This compound has a similar structure but differs in the position of the pyridine ring, which can affect its chemical properties and biological activity.
1-(Piperidine-4-carbonyl)piperidine-4-carboxylic acid hydrochloride:
The uniqueness of this compound lies in its specific structure, which allows for versatile chemical modifications and a wide range of applications in various fields.
Propiedades
Fórmula molecular |
C11H16Cl2N2O2 |
|---|---|
Peso molecular |
279.16 g/mol |
Nombre IUPAC |
1-pyridin-4-ylpiperidine-4-carboxylic acid;dihydrochloride |
InChI |
InChI=1S/C11H14N2O2.2ClH/c14-11(15)9-3-7-13(8-4-9)10-1-5-12-6-2-10;;/h1-2,5-6,9H,3-4,7-8H2,(H,14,15);2*1H |
Clave InChI |
NXHPPUXRFOXSCZ-UHFFFAOYSA-N |
SMILES canónico |
C1CN(CCC1C(=O)O)C2=CC=NC=C2.Cl.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


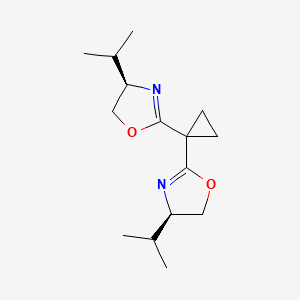
![2,6-dimethyl-N-[(oxolan-2-yl)methyl]cyclohexan-1-amine](/img/structure/B13658173.png)


![4-Bromo-7-methyl-2-(trifluoromethyl)-1H-benzo[d]imidazole](/img/structure/B13658193.png)
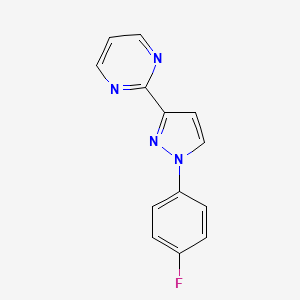
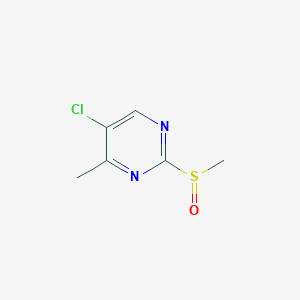
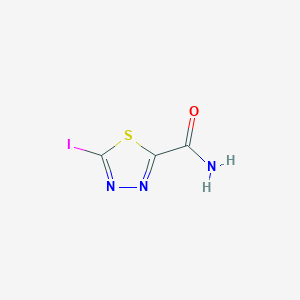
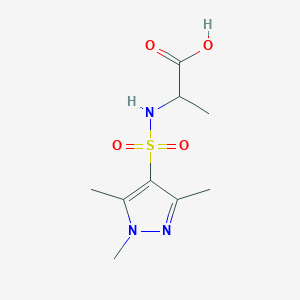


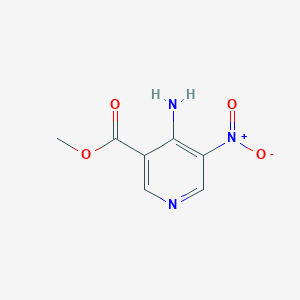
![5,5'-([2,2'-Bipyridine]-5,5'-diyl)diisophthalaldehyde](/img/structure/B13658248.png)
